1-Nicotinoylazetidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

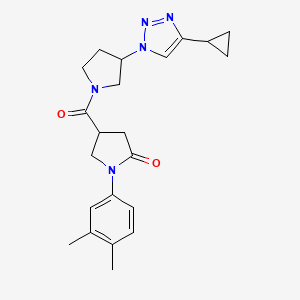

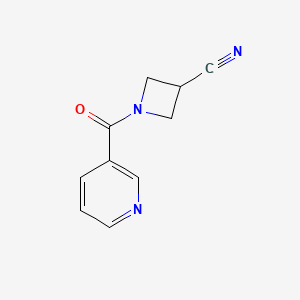

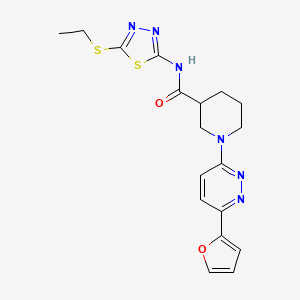

1-Nicotinoylazetidine-3-carbonitrile is a chemical compound with the molecular formula C10H9N3O . It is not intended for human or veterinary use and is primarily used for research purposes.

Molecular Structure Analysis

The molecular structure of 1-Nicotinoylazetidine-3-carbonitrile consists of a nicotinoyl group attached to an azetidine ring with a carbonitrile group . Further analysis of its structure can be found on databases like PubChem .Scientific Research Applications

Photocatalytic Applications

1-Nicotinoylazetidine-3-carbonitrile: has been explored for its potential use in photocatalysis. The compound can be involved in the synthesis of chromene-3-carbonitriles under visible light irradiation . This process is significant for the environmentally friendly and sustainable production of pharmaceutically active carbonitriles.

Organic Synthesis

In the realm of organic synthesis, 1-Nicotinoylazetidine-3-carbonitrile serves as a precursor for various multicomponent reactions. It’s particularly useful in the one-pot synthesis of heterocyclic compounds, which are crucial in medicinal chemistry .

Pharmacology

The compound finds applications in pharmacology, where it’s used to synthesize functionalized quinoline scaffolds. These scaffolds are essential in therapeutic medicine, serving as a core structure for drug candidates with dual modes of action .

Medicinal Chemistry

1-Nicotinoylazetidine-3-carbonitrile: is a key intermediate in medicinal chemistry. It’s involved in the synthesis of azetidine-containing molecules, which are present in bioactive molecules and natural products, playing a role in drug discovery and development .

Biochemistry

In biochemistry, 1-Nicotinoylazetidine-3-carbonitrile could be used to develop novel assays for detecting various biological activities. Its derivatives may have applications in sensing and interacting with biological systems .

Industrial Uses

This compound has shown potential as a corrosion inhibitor for carbon steel in industrial applications. It can provide protection for carbon steel in acidic environments, which is crucial in preventing material degradation .

Environmental Applications

While specific environmental applications of 1-Nicotinoylazetidine-3-carbonitrile are not directly reported, related carbonitrile compounds are used in nanosensors for detecting environmental pollutants . This suggests potential for the compound in environmental monitoring and protection.

properties

IUPAC Name |

1-(pyridine-3-carbonyl)azetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-4-8-6-13(7-8)10(14)9-2-1-3-12-5-9/h1-3,5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRICMZUAPEIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2851771.png)

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2851773.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2851774.png)

triazin-4-one](/img/structure/B2851775.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2851779.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione](/img/no-structure.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2851787.png)